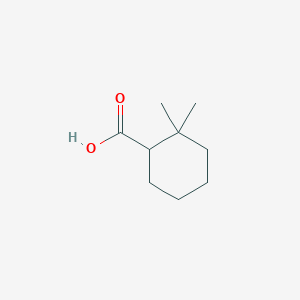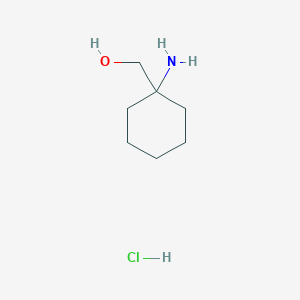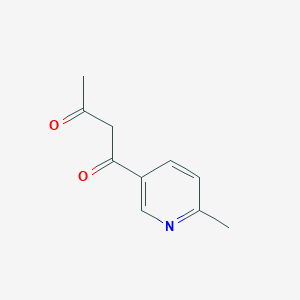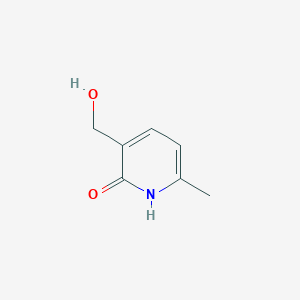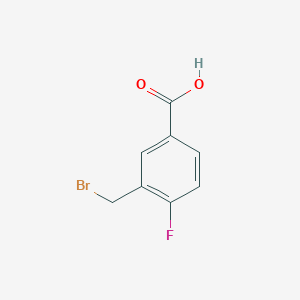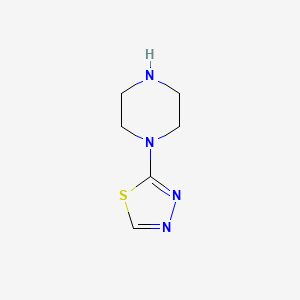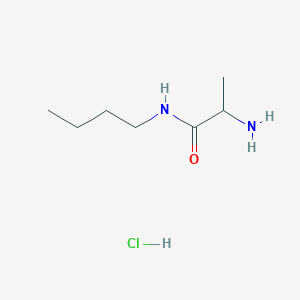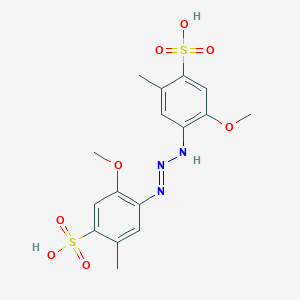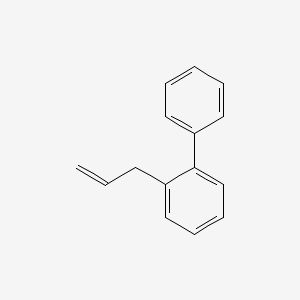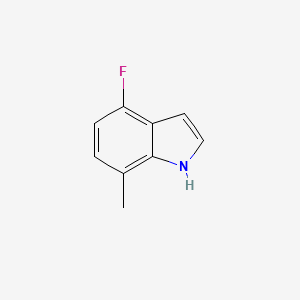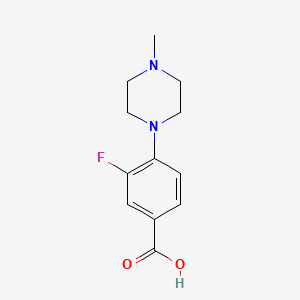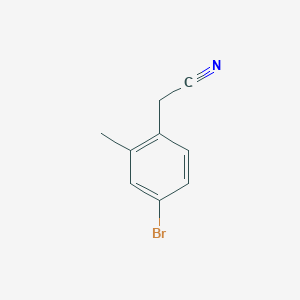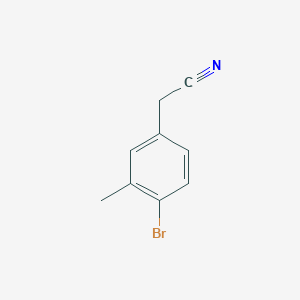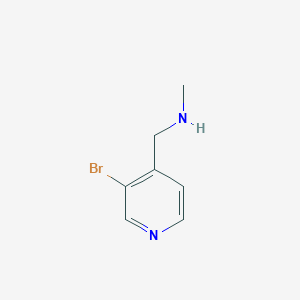
1-(3-bromopyridin-4-yl)-N-methylmethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(3-bromopyridin-4-yl)-N-methylmethanamine is a brominated pyridine derivative. Pyridine derivatives are known for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural similarity to natural nitrogen-containing compounds. The presence of a bromine atom and a methylamine group in the molecule suggests potential reactivity for further chemical transformations.
Synthesis Analysis
The synthesis of related bromopyridine compounds has been demonstrated in various studies. For instance, the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines has been reported . Although the exact synthesis of 1-(3-bromopyridin-4-yl)-N-methylmethanamine is not detailed, the methodologies described could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of bromopyridine derivatives is characterized by the pyridine ring, a heterocyclic aromatic ring with a nitrogen atom. The position of the bromine atom and the methylamine substituent on the pyridine ring is crucial for the chemical reactivity and properties of the compound. The structure of 1-methyl-3,5,6-tribromopyridone-2, a related compound, has been studied, indicating the positions of bromine atoms on the pyridine ring .
Chemical Reactions Analysis
Bromopyridines are versatile intermediates in organic synthesis. The bromine atom can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various functional groups. The methylamine group could also participate in reactions, such as reductive amination or as a ligand in coordination chemistry. The synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid demonstrates the reactivity of bromopyridines in nucleophilic substitution reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopyridines depend on the substituents attached to the pyridine ring. The presence of a bromine atom generally increases the density and molecular weight of the compound. The boiling and melting points can vary significantly based on the structure. The compound's solubility in organic solvents or water can be influenced by the presence of the methylamine group. The exact properties of 1-(3-bromopyridin-4-yl)-N-methylmethanamine would need to be determined experimentally, but insights can be gained from related compounds such as 1-methyl-3,5,6-tribromopyridone-2, which has a melting point of 151°C .
科学的研究の応用
Synthesis and Biological Evaluation
- A study synthesized a compound structurally related to 1-(3-bromopyridin-4-yl)-N-methylmethanamine, which demonstrated antibacterial and antifungal activity (B. G. Rao, A. Prasad, & P. Rao, 2013).
Role in Transition Metal-Catalyzed Hydrolysis
- Research involving a related pyridine compound indicated its utility in transition metal-catalyzed hydrolysis of imines, offering insights into mechanistic aspects of such reactions (Gulraiz Ahmad et al., 2019).
Antimicrobial Screening
- A series of compounds including similar pyridine derivatives were synthesized and showed promising results against various bacteria and fungi, indicating potential antimicrobial applications (N. Desai et al., 2012).
Supramolecular Architectures
- A study explored the hydrogen-bonded supramolecular architectures in complexes containing methylpyridin-2-yl groups, demonstrating the compound's relevance in creating complex molecular structures (Unchulee Suksangpanya et al., 2004).
Electrochemical and Electrogenerated Chemiluminescence Studies
- Research on ruthenium(II) complexes involving a similar pyridine compound revealed significant insights into electrochemical behaviors and photophysical properties, relevant for chemiluminescence applications (R. Gobetto et al., 2006).
特性
IUPAC Name |
1-(3-bromopyridin-4-yl)-N-methylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-9-4-6-2-3-10-5-7(6)8/h2-3,5,9H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAADMZRKSTOBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=NC=C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-bromopyridin-4-yl)-N-methylmethanamine | |
CAS RN |
463941-58-4 |
Source


|
| Record name | [(3-bromopyridin-4-yl)methyl](methyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

